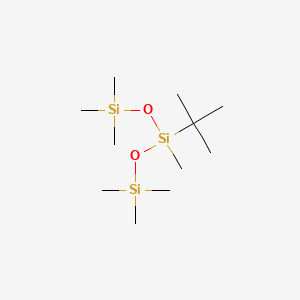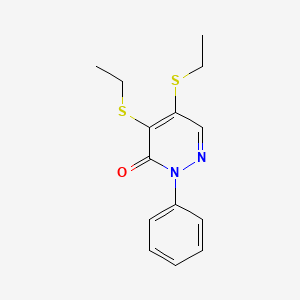
3-(4-fluorophenyl)-1-phenyl-4,7-phenanthroline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Fluorophenyl)-1-phenyl-4,7-phenanthroline is an organic compound that belongs to the class of phenanthroline derivatives. This compound is characterized by the presence of a fluorophenyl group and a phenyl group attached to the phenanthroline core. Phenanthroline derivatives are known for their diverse applications in various fields, including chemistry, biology, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-1-phenyl-4,7-phenanthroline typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is widely used for forming carbon-carbon bonds between aryl halides and boronic acids. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are used to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
3-(4-fluorophenyl)-1-phenyl-4,7-phenanthroline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenanthroline derivatives with additional oxygen-containing functional groups, while reduction may produce hydrogenated phenanthroline derivatives .
Aplicaciones Científicas De Investigación
3-(4-fluorophenyl)-1-phenyl-4,7-phenanthroline has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties in drug development.
Industry: Utilized in the synthesis of advanced materials and as a component in organic electronic devices
Mecanismo De Acción
The mechanism of action of 3-(4-fluorophenyl)-1-phenyl-4,7-phenanthroline involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to metal ions, forming stable complexes that inhibit or activate specific biochemical pathways. For example, it may inhibit the activity of certain enzymes by chelating metal cofactors required for enzymatic function .
Comparación Con Compuestos Similares
Similar Compounds
4-Fluorophenibut: A GABA analogue with similar structural features but different pharmacological properties.
Flunarizine: A calcium antagonist with a fluorophenyl group, used for its therapeutic effects.
Gefitinib: An EGFR inhibitor with a fluorophenyl group, used in cancer treatment.
Uniqueness
3-(4-fluorophenyl)-1-phenyl-4,7-phenanthroline is unique due to its phenanthroline core, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
100097-77-6 |
|---|---|
Fórmula molecular |
C24H15FN2 |
Peso molecular |
350.4 g/mol |
Nombre IUPAC |
3-(4-fluorophenyl)-1-phenyl-4,7-phenanthroline |
InChI |
InChI=1S/C24H15FN2/c25-18-10-8-17(9-11-18)23-15-20(16-5-2-1-3-6-16)24-19-7-4-14-26-21(19)12-13-22(24)27-23/h1-15H |
Clave InChI |
FCSAGRDHJCKGIC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C4=C(C=C3)N=CC=C4)C5=CC=C(C=C5)F |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=NC3=C2C4=C(C=C3)N=CC=C4)C5=CC=C(C=C5)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]aniline](/img/structure/B3044403.png)
![6-[2-(2-Butoxyethoxy)ethoxy]-6-oxohexanoate](/img/structure/B3044404.png)

![Benzene, [(2,2,3,3-tetramethylcyclopropyl)thio]-](/img/structure/B3044407.png)


![Morpholine, 4-[2-[(tetrahydro-2-furanyl)methoxy]ethyl]-](/img/structure/B3044412.png)




